molecular formula C12H11F3O2 B1460432 1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid CAS No. 1086379-78-3

1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid

Cat. No. B1460432
CAS RN: 1086379-78-3
M. Wt: 244.21 g/mol
InChI Key: IHSVFVVESPSFCD-UHFFFAOYSA-N
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Description

“1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid” is a chemical compound with the CAS Number: 1086379-78-3. It has a molecular weight of 244.21 . The IUPAC name for this compound is 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid .


Molecular Structure Analysis

The InChI code for “1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid” is 1S/C12H11F3O2/c13-12(14,15)9-4-2-8(3-5-9)11(10(16)17)6-1-7-11/h2-5H,1,6-7H2,(H,16,17) . This code provides a specific representation of the molecular structure of the compound.

Scientific Research Applications

Pharmacology

In pharmacology, this compound is explored for its potential as a building block in drug design and synthesis. Its unique structure, incorporating a cyclobutane ring and a trifluoromethyl group, may contribute to the development of new pharmacophores with enhanced binding affinity and selectivity for various biological targets .

Material Science

The trifluoromethyl group in this compound can impart hydrophobicity, which is valuable in material science for creating water-repellent surfaces. Additionally, the cyclobutane ring could be utilized in polymer synthesis, potentially leading to materials with novel properties .

Chemical Synthesis

As a versatile synthetic intermediate, 1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid can be used in various organic transformations. It can serve as a precursor for the synthesis of more complex molecules, including natural products and potential therapeutic agents .

Analytical Chemistry

This compound can be used as a standard or reference material in analytical methods such as HPLC and mass spectrometry. Its well-defined structure and stability under analytical conditions make it suitable for method development and calibration .

Life Sciences Research

In life sciences, this compound’s structural features may be investigated for their biological activity. Research could focus on its interaction with enzymes or receptors, contributing to the understanding of molecular mechanisms in biological systems .

Chromatography

In chromatography, the compound can be used to study the behavior of fluorinated compounds in various chromatographic conditions. Its unique physicochemical properties can help optimize separation techniques and understand the role of fluorination in compound retention .

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid” can be found at the provided link . It’s important to refer to the MSDS for handling and safety information.

properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O2/c13-12(14,15)9-4-2-8(3-5-9)11(10(16)17)6-1-7-11/h2-5H,1,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSVFVVESPSFCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651746
Record name 1-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid

CAS RN

1086379-78-3
Record name 1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086379-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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